Ethyl 2-(4-iodocyclohexyl)acetate
Description
Contextual Significance of Halogenated Cyclohexyl Acetates in Organic Synthesis
Halogenated cyclohexyl acetates are valuable intermediates in organic synthesis due to the reactivity imparted by the halogen atom. The carbon-halogen bond can be targeted in various transformations, making these compounds versatile building blocks. The iodine atom in iodo-substituted cyclohexanes, for instance, is an excellent leaving group in nucleophilic substitution reactions.
Cyclohexyl acetates, in general, are utilized in diverse applications. They are recognized for their pleasant, fruity aromas and are used in the fragrance and food industries. google.com Beyond fragrances, their solubility properties make them effective solvents for resins, coatings, and paints. google.com The synthesis of cyclohexyl acetate (B1210297) can be achieved through several methods, including the esterification of cyclohexanol (B46403) with acetic acid or the direct addition of acetic acid to cyclohexene (B86901), often employing acid catalysts. google.comchemicalbook.comresearchgate.net The hydrogenation of cyclohexyl acetate can also serve as a route to produce cyclohexanol and ethanol (B145695), which are important industrial chemicals. rsc.org
The introduction of a halogen, such as iodine, onto the cyclohexane (B81311) ring significantly enhances its synthetic utility. Halogenated compounds are precursors for:
Grignard Reagents and Organolithium Compounds: Which are fundamental in the formation of new carbon-carbon bonds.
Coupling Reactions: Such as Suzuki, Stille, and Sonogashira couplings, which are pivotal in constructing complex molecular architectures.
Elimination Reactions: To form cyclohexene derivatives, which are themselves useful synthetic intermediates.
The presence of the ethyl acetate group provides another reactive site, allowing for hydrolysis to the corresponding carboxylic acid or transesterification reactions. researchgate.net This dual functionality makes halogenated cyclohexyl acetates potent synthons for creating more complex molecules, such as the key pharmaceutical intermediate 2-(4-aminocyclohexyl)-ethyl acetate, used in the preparation of dopamine (B1211576) receptor ligands. google.com
Overview of Existing Research on Ethyl 2-(4-iodocyclohexyl)acetate and Related Cyclohexyl Iodides
Direct and extensive research specifically targeting this compound is limited. However, the broader class of cyclohexyl iodides has been a subject of study. Iodocyclohexane (cyclohexyl iodide) is a well-characterized organoiodine compound that serves as a primary reference. wikipedia.org It is typically prepared by the addition of hydrogen iodide to cyclohexene. wikipedia.org Research has shown its utility as a reagent, for example, in the demethylation of aryl methyl ethers. wikipedia.org Furthermore, photolysis of cyclohexyl iodide can lead to aromatic cyclohexylation, indicating its potential in forming carbon-carbon bonds through photochemical methods. rsc.org
Physical Properties of Iodocyclohexane
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₁I |
| Molar Mass | 210.058 g/mol |
| Appearance | Colorless to slightly reddish-yellow liquid |
| Density | 1.624 g/mL |
| Boiling Point | 180 °C (356 °F; 453 K) |
This table is based on data from Wikipedia. wikipedia.org
Research into related functionalized cyclohexyl acetates provides further context. For instance, ethyl 2-(4-oxocyclohexyl)acetate is a known intermediate, where the ketone functionality offers a site for further chemical modification. nih.govcymitquimica.com Similarly, ethyl 2-(4-hydroxycyclohexyl)acetate and ethyl 2-[4-(Boc-amino)cyclohexyl]acetate are commercially available and used as building blocks in chemical synthesis. sigmaaldrich.comnih.gov These related structures highlight a research interest in 4-substituted ethyl cyclohexylacetates as scaffolds for constructing more complex molecules. The iodo-variant, this compound, logically fits within this family as a potentially crucial intermediate, where the iodine atom can be readily displaced or used in cross-coupling reactions to introduce a wide array of other functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-iodocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLMDGASBSEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 4 Iodocyclohexyl Acetate
Convergent and Divergent Synthetic Routes
The construction of Ethyl 2-(4-iodocyclohexyl)acetate can be approached through several strategic pathways. These routes can be broadly categorized by the key bond-forming or functional group interconversion step that introduces the iodine atom onto the pre-existing ethyl cyclohexaneacetate framework or builds the ring system with the iodide already in place.
Iodination of Hydroxycyclohexyl Acetates (e.g., Ethyl 2-(4-hydroxycyclohexyl)acetate Precursors)
A highly common and direct route involves the conversion of a hydroxyl group in the precursor, Ethyl 2-(4-hydroxycyclohexyl)acetate, into an iodide. This transformation is a nucleophilic substitution where the hydroxyl group is first converted into a good leaving group, followed by displacement with an iodide ion. Several established methods are effective for this purpose.
The Appel reaction provides a mild method for converting alcohols to alkyl iodides. orgsyn.orgwikipedia.org This reaction utilizes triphenylphosphine (PPh₃) and an iodine source, such as iodine (I₂) or carbon tetraiodide (CI₄). The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the iodide ion via an Sₙ2 mechanism. wikipedia.org This mechanism dictates that the reaction occurs with a complete inversion of stereochemistry at the carbon center. wikipedia.org
The Mitsunobu reaction is another powerful tool for converting primary and secondary alcohols into a variety of functional groups, including iodides, with inversion of configuration. chemistnotes.comorganic-chemistry.org This reaction employs a phosphine, typically triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD), along with a suitable iodine source (e.g., methyl iodide). orgsyn.org The alcohol is activated by the Mitsunobu reagents, making it susceptible to Sₙ2 attack by the iodide nucleophile. chemistnotes.com
A range of other reagents can effect this transformation. Simple treatment with hydrogen iodide (HI) is the most direct method, where the alcohol is protonated to form a good leaving group (water), which is then displaced by iodide. byjus.com Additionally, systems employing metal halides, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide (NaI) in acetonitrile, offer an efficient and mild alternative for converting alcohols to their corresponding iodides. cmu.edu
Table 1: Comparison of Reagents for Iodination of Alcohol Precursors This table is interactive. You can sort and filter the data.
| Method | Key Reagents | Mechanism | Stereochemical Outcome | Key Advantages |
|---|---|---|---|---|
| Appel Reaction | PPh₃, I₂ or CI₄ | Sₙ2 | Inversion | Mild conditions, high yields. |
| Mitsunobu Reaction | PPh₃, DEAD, MeI | Sₙ2 | Inversion | Mild conditions, broad substrate scope. |
| Hydrogen Iodide | HI | Sₙ1 or Sₙ2 | Varies (inversion or racemization) | Atom economical, inexpensive reagent. |
| CeCl₃/NaI System | CeCl₃·7H₂O, NaI | Sₙ2-like | Inversion | Mild, non-toxic Lewis acid catalyst. cmu.edu |
Electrophilic Halogenation and Iodoacetoxylation of Cyclohexene (B86901) Derivatives
An alternative strategy begins with a cyclohexene precursor, such as ethyl 2-(cyclohex-3-en-1-yl)acetate. The iodine and acetate (B1210297) functionalities can be introduced across the double bond in a single operation. This approach is known as iodoacetoxylation.
The Prévost reaction and its modifications are classic methods for the anti-dihydroxylation of alkenes but involve key iodo-ester intermediates. organic-chemistry.org In the Prévost reaction, an alkene is treated with iodine and a silver carboxylate (like silver acetate) under anhydrous conditions. wikipedia.orgchemistnotes.com The mechanism involves the initial formation of a cyclic iodonium ion from the alkene and iodine. chemistry-reaction.com This ion is then opened by an Sₙ2 attack from the acetate anion, leading to a trans-iodo acetate intermediate. chemistry-reaction.com In the context of synthesizing the target compound, this intermediate would be a derivative of Ethyl 2-(4-iodo-3-acetoxycyclohexyl)acetate. While this specific intermediate is not the final product, the principles of electrophilic iodine addition followed by nucleophilic attack by acetate are central to this synthetic strategy.
A related transformation, the Woodward cis-hydroxylation , follows a similar initial pathway but is conducted in the presence of water. chemistnotes.comorganic-chemistry.org This leads to a syn-diol product, again proceeding through an iodo-ester intermediate. vedantu.com By carefully selecting a precursor like ethyl 2-(cyclohex-3-en-1-yl)acetate, these methods could be adapted to install the required iodo and acetate functionalities, although subsequent steps would be needed to remove the extra oxygen functionality and arrive at the target molecule. A direct iodoacetoxylation of cyclohexene itself using thallium(I) acetate and iodine has been shown to produce trans-2-iodocyclohexyl acetate in high yield. orgsyn.org
Radical Iodination Approaches within Cyclohexyl Systems
Radical-based methods offer a pathway to introduce iodine by activating a C-H bond directly or through decarboxylation of a carboxylic acid precursor.
One approach involves the direct C-H bond iodination . While the Wohl-Ziegler reaction is well-known for allylic bromination using N-bromosuccinimide (NBS), the analogous iodination of alkanes with N-iodosuccinimide (NIS) is often thermodynamically unfavorable. acs.org However, recent studies have shown that specialized N-iodoamides can effectively iodinate cyclohexane (B81311) C-H bonds under photo-irradiation, providing iodocyclohexane in good yields. acs.org This method could potentially be applied to a substrate like ethyl 2-cyclohexylacetate, although regioselectivity between the different C-H bonds on the ring would be a significant challenge.
A more classical radical approach is the Hunsdiecker reaction . wikipedia.org This reaction involves the thermal decomposition of a silver carboxylate in the presence of a halogen, such as iodine, to yield an alkyl halide with one less carbon atom via decarboxylation. byjus.comwikipedia.org To synthesize this compound via this route, one would need to start with a precursor like silver 4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylate. The reaction proceeds through a radical chain mechanism, where an acyl hypohalite intermediate undergoes homolysis and decarboxylation to generate a cyclohexyl radical, which then abstracts an iodine atom. adichemistry.com Modifications of this reaction, such as using N-iodosuccinimide (NIS) or diacetoxyiodobenzene with elemental iodine, can also effect the same transformation, sometimes more efficiently and with broader substrate scope. alfa-chemistry.com
Stereocontrol and Regioselectivity in Cyclohexyl Iodide Synthesis
For 1,4-disubstituted cyclohexanes like this compound, two diastereomers exist: cis and trans. The control of stereochemistry is paramount in any synthesis.
When starting from the hydroxy precursor, Ethyl 2-(4-hydroxycyclohexyl)acetate, methods that proceed via an Sₙ2 mechanism provide excellent stereocontrol. As mentioned, both the Appel and Mitsunobu reactions proceed with complete inversion of configuration. wikipedia.orgchemistnotes.com Therefore, to synthesize the trans-iodide, one must start with the cis-alcohol precursor. Conversely, starting with the trans-alcohol will yield the cis-iodide. This predictable outcome makes these methods highly valuable for stereoselective synthesis.
Table 2: Stereochemical Outcome Based on Precursor and Method This table is interactive. You can sort and filter the data.
| Starting Precursor Isomer | Reaction Method | Mechanism | Product Isomer |
|---|---|---|---|
| cis-Ethyl 2-(4-hydroxycyclohexyl)acetate | Appel Reaction | Sₙ2 | trans-Ethyl 2-(4-iodocyclohexyl)acetate |
| trans-Ethyl 2-(4-hydroxycyclohexyl)acetate | Appel Reaction | Sₙ2 | cis-Ethyl 2-(4-iodocyclohexyl)acetate |
| cis-Ethyl 2-(4-hydroxycyclohexyl)acetate | Mitsunobu Reaction | Sₙ2 | trans-Ethyl 2-(4-iodocyclohexyl)acetate |
| trans-Ethyl 2-(4-hydroxycyclohexyl)acetate | Mitsunobu Reaction | Sₙ2 | cis-Ethyl 2-(4-iodocyclohexyl)acetate |
In electrophilic addition routes starting from a cyclohexene, the stereochemistry is determined by the mechanism of addition. The Prévost reaction, for instance, results in anti-addition of the two functional groups across the double bond. chemistnotes.com The initial formation of the cyclic iodonium ion can occur from either face of the double bond, but the subsequent Sₙ2 ring-opening by the acetate nucleophile occurs from the opposite face, ensuring a trans relationship between the iodine and the acetate group.
Regioselectivity—the placement of the iodine at the C4 position—is ensured by the choice of starting material. In the methods described, the starting materials already contain the ethyl acetate group at the C1 position, directing the functional group transformation or addition to the C4 position (or the C3/C4 double bond). In radical C-H iodination, achieving high regioselectivity for the C4 position over other positions on the ring would be difficult without a directing group.
Modern Catalytic Approaches in the Synthesis of this compound
While many classic methods for iodination are stoichiometric, modern research focuses on developing catalytic alternatives to reduce waste and improve efficiency.
The conversion of alcohols to iodides can be achieved using catalytic systems. For example, the use of a Lewis acid like CeCl₃·7H₂O with NaI is a catalytic process where the cerium salt activates the alcohol towards substitution. cmu.edu Molecular iodine itself can serve as a catalyst for various transformations, including acetylations. researchgate.net While not a direct iodination, this highlights the potential for iodine-based catalytic cycles.
Catalytic versions of classical reactions have also been developed. For instance, a catalytic Appel reaction has been reported where the phosphine reagent is used in catalytic amounts and is regenerated in situ. This approach significantly reduces the amount of triphenylphosphine oxide byproduct, which is a common purification challenge in the stoichiometric reaction. Similarly, catalytic versions of the Prévost-Woodward reaction have been developed that use a catalytic amount of a halogen source with a stoichiometric oxidant, making the process more efficient and environmentally benign. organic-chemistry.org
Mechanistic Investigations of Ethyl 2 4 Iodocyclohexyl Acetate Reactivity
Nucleophilic Substitution Reactions at the Iodinated Cyclohexyl Center
The carbon atom bonded to the iodine in ethyl 2-(4-iodocyclohexyl)acetate is an electrophilic center susceptible to attack by nucleophiles. The nature of this attack and the subsequent reaction mechanism are highly dependent on the reaction conditions and the structure of the substrate.
Analysis of SN1 and SN2 Reaction Pathways
Nucleophilic substitution at the secondary carbon of the cyclohexane (B81311) ring can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.
The SN2 pathway involves a one-step process where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the iodide leaving group. spcmc.ac.in The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, an SN2 reaction would be favored by the use of strong, unhindered nucleophiles in polar aprotic solvents. The cyclohexane ring's conformation plays a crucial role; for a backside attack to occur efficiently, the iodine atom should ideally be in an axial position to minimize steric hindrance from the ring itself.
The SN1 pathway , in contrast, is a two-step process initiated by the departure of the leaving group to form a secondary carbocation intermediate. This is the rate-determining step. The carbocation is then rapidly attacked by a nucleophile from either face, leading to a mixture of stereoisomers. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. Given that secondary carbocations are less stable than tertiary ones, significant SN1 reactivity for this compound would likely require forcing conditions or the potential for carbocation rearrangements, although significant rearrangements are less likely in this specific structure.
The choice between SN1 and SN2 pathways is a delicate balance of several factors, as summarized in the table below.
| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |
| Substrate | Tertiary > Secondary | Primary > Secondary | As a secondary halide, it can undergo both, but is sterically more hindered than a primary halide. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The choice of nucleophile is a key determinant of the reaction pathway. |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) | Solvent choice can be used to direct the reaction towards the desired substitution mechanism. |
| Leaving Group | Good leaving group required | Good leaving group required | Iodide is an excellent leaving group, facilitating both pathways. |
Stereochemical Course and Walden Inversion Phenomena
The stereochemistry of substitution reactions involving this compound is a critical aspect of its reactivity profile. The key stereochemical feature of an SN2 reaction is the inversion of configuration at the chiral center, a phenomenon known as Walden inversion. slideshare.netspcmc.ac.in If the starting material is a single enantiomer, the SN2 product will be the opposite enantiomer. dalalinstitute.com This is a direct consequence of the backside attack by the nucleophile. For the reaction to proceed, the incoming nucleophile and the leaving group must adopt an anti-periplanar arrangement in the transition state.
In the context of the cyclohexane ring, this stereoelectronic requirement means that for an efficient SN2 reaction to occur, the iodine atom must be in an axial position . An equatorial iodine would be significantly less reactive towards SN2 displacement due to steric hindrance from the cyclohexane ring, which impedes the required backside approach of the nucleophile.
In contrast, an SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either the top or the bottom face with roughly equal probability. This leads to racemization , the formation of a nearly 50:50 mixture of both enantiomers, resulting in a loss of optical activity if the starting material was enantiomerically pure.
Solvolysis Studies and Solvent Effects
Solvolysis, a reaction where the solvent acts as the nucleophile, provides valuable insights into the mechanistic pathways. For this compound, solvolysis in a polar protic solvent like water or ethanol (B145695) would likely proceed through a competitive SN1 and E1 mechanism. The rate of solvolysis would be highly dependent on the solvent's ionizing power.
Studies on analogous systems, such as the saponification of 4-tert-butylcyclohexyl acetates, have shown that the reactivity of equatorial and axial isomers can differ significantly. spcmc.ac.in For instance, the rate of saponification of the trans-isomer (equatorial acetate) is faster than that of the cis-isomer (axial acetate), indicating that steric factors influence the accessibility of the reaction center even when it is one atom removed from the ring. While this applies to the ester group, similar conformational effects would influence the substitution at the iodinated carbon. An axial iodide is generally more reactive in SN2 reactions, while an equatorial iodide might favor an SN1 pathway if forced, due to the relief of steric strain upon carbocation formation.
Elimination Reactions Forming Cyclohexene (B86901) Acetate (B1210297) Derivatives
In addition to substitution, this compound can undergo elimination reactions to form ethyl 2-(cyclohex-3-enyl)acetate and ethyl 2-(cyclohex-2-enyl)acetate. These reactions are often in competition with substitution pathways.
Competing Elimination (E1/E2) vs. Substitution Pathways
The competition between elimination and substitution is primarily governed by the nature of the nucleophile/base and the reaction temperature. libretexts.orgmasterorganicchemistry.com
Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination over substitution. alfa-chemistry.com The bulky base has difficulty acting as a nucleophile at the sterically encumbered carbon atom but can readily abstract a proton from a less hindered β-carbon.
Strong, unhindered bases that are also good nucleophiles (e.g., ethoxide, hydroxide) will lead to a competition between SN2 and E2 reactions. For a secondary halide like this compound, E2 is often a significant pathway.
Weak bases/weak nucleophiles in polar protic solvents favor SN1 and E1 reactions , which proceed through a common carbocation intermediate.
Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a positive entropy change. walisongo.ac.id
The E2 mechanism is a concerted, one-step process that requires a specific stereochemical arrangement: the β-hydrogen and the leaving group must be anti-periplanar . In the context of a cyclohexane ring, this translates to a requirement for both the β-hydrogen and the leaving group to be in axial positions . libretexts.orgsigmaaldrich.com
The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. After the carbocation is formed, a weak base removes a proton from an adjacent carbon to form the double bond.
Regioselectivity of Elimination Products
When more than one type of β-hydrogen is available for abstraction, the regioselectivity of the elimination becomes important. For this compound, elimination can lead to two possible products: ethyl 2-(cyclohex-3-enyl)acetate and ethyl 2-(cyclohex-2-enyl)acetate.
The outcome is generally predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. researchgate.net In this case, both potential products are disubstituted alkenes, so a mixture would be expected. However, the stereochemical requirements of the E2 reaction can override this thermodynamic preference.
For an E2 reaction to occur, there must be an axial β-hydrogen anti-periplanar to the axial iodine. The availability of such hydrogens will dictate the regioselectivity. If the cyclohexane ring is conformationally locked or biased (for instance, by a bulky substituent, though none is present here), the product distribution will be determined by which β-protons can achieve the necessary anti-periplanar arrangement with the leaving group. In a flexible system like this compound, both chair conformations will be accessible, allowing for the formation of both regioisomers, with the relative amounts influenced by the stability of the transition states leading to each.
The table below summarizes the expected major products under different reaction conditions.
| Reaction Conditions | Major Mechanistic Pathway(s) | Expected Major Product(s) |
| Strong, unhindered nucleophile (e.g., NaCN in DMSO) | SN2 | Ethyl 2-(4-cyanocyclohexyl)acetate |
| Strong, sterically hindered base (e.g., KOC(CH₃)₃ in t-BuOH) | E2 | Ethyl 2-(cyclohex-3-enyl)acetate and Ethyl 2-(cyclohex-2-enyl)acetate |
| Weak nucleophile/solvent (e.g., CH₃OH, heat) | SN1 / E1 | Ethyl 2-(4-methoxycyclohexyl)acetate, Ethyl 2-(cyclohex-3-enyl)acetate, and Ethyl 2-(cyclohex-2-enyl)acetate |
Organometallic Transformations Involving the Carbon-Iodine Bond
The C-I bond in this compound is a versatile functional group for the formation of organometallic reagents. These intermediates are powerful tools in organic synthesis for creating new carbon-carbon bonds.
Grignard reagents are formed by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org The process involves the oxidative insertion of the magnesium atom between the carbon and halogen, reversing the polarity of the carbon atom and making it strongly nucleophilic. adichemistry.comleah4sci.com
The preparation of a Grignard reagent from this compound presents a significant synthetic challenge. While the C-I bond readily reacts with magnesium, the resulting organometallic compound contains an ester functional group. adichemistry.com Grignard reagents are known to react vigorously with esters to form tertiary alcohols. libretexts.orgwisc.edu This leads to potential competing intramolecular and intermolecular reactions, which can result in oligomerization or the formation of complex product mixtures. For the Grignard reagent to be used effectively, it would need to be formed at very low temperatures and trapped in situ with a more reactive electrophile before it can react with the ester group present in the molecule.
| Reaction Pathway | Description | Product Type |
|---|---|---|
| Desired Formation | Reaction of the alkyl iodide with magnesium metal in anhydrous ether. | Organomagnesium halide (Grignard Reagent) |
| Intramolecular Reaction | The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester on the same molecule. This is generally unfavorable for a 6-membered ring attacking an exocyclic group. | Cyclized Product (after workup) |
| Intermolecular Reaction | The Grignard reagent of one molecule attacks the ester of another molecule, potentially leading to dimers or polymers. adichemistry.commnstate.edu | Tertiary alcohol (dimer) or polymeric material |
Organozinc reagents offer a significant advantage over Grignard reagents for substrates containing sensitive functional groups. The direct reaction of an alkyl iodide with activated zinc, often referred to as Rieke® Zinc, can produce the corresponding organozinc halide. sigmaaldrich.com A key feature of these reagents is their tolerance of functional groups such as esters, nitriles, and amides, which would be incompatible with more reactive organolithium or Grignard reagents. sigmaaldrich.com
Once formed, the organozinc derivative of this compound can be utilized in various cross-coupling reactions. The most prominent of these is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. sigmaaldrich.comresearchgate.net This methodology allows for the formation of a new carbon-carbon bond under relatively mild conditions.
| Coupling Partner (R-X) | Product Class | Catalyst Example |
|---|---|---|
| Aryl Halide (e.g., Bromobenzene) | Ethyl 2-(4-arylcyclohexyl)acetate | Pd(PPh₃)₄ |
| Vinyl Halide (e.g., Vinyl Bromide) | Ethyl 2-(4-vinylcyclohexyl)acetate | PdCl₂(dppf) |
| Acyl Chloride (e.g., Benzoyl Chloride) | Ethyl 2-(4-acylcyclohexyl)acetate | Pd(dba)₂ / P(2-furyl)₃ |
Lithium-halogen exchange is a powerful method for preparing organolithium compounds. The reaction involves treating an organic halide with an existing organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The exchange is a kinetically controlled process and is exceptionally fast for organic iodides, often occurring at temperatures of -78 °C or below. wikipedia.orgharvard.edu
Similar to Grignard reagents, the resulting organolithium species from this compound would be highly reactive toward the ester group within the same molecule. Therefore, any synthetic application would require trapping the newly formed organolithium intermediate in situ with an external electrophile at low temperatures. harvard.edu The rate of the lithium-halogen exchange is typically faster than nucleophilic addition, which can allow for the formation of the desired lithiated species if conditions are carefully controlled. wikipedia.org The success of this approach hinges on the immediate interception of the organolithium compound before it can engage in undesirable side reactions with the ester moiety.
Radical Processes Involving this compound
The carbon-iodine bond is the weakest carbon-halogen bond, making it susceptible to homolytic cleavage to generate a carbon-centered radical. This reactivity provides a pathway to a different set of chemical transformations than those involving polar, organometallic intermediates.
Homolytic cleavage of the C-I bond involves the symmetrical breaking of the bond, where one electron from the bonding pair moves to the carbon atom and the other to the iodine atom. pressbooks.pub This process generates a highly reactive alkyl radical intermediate—the 2-(4-cyclohexyl)acetate radical—and an iodine radical. chegg.com This cleavage can be initiated through several methods:
Thermal Initiation: Heating the molecule can provide the energy needed to break the C-I bond, though this often requires the use of a chemical initiator to occur at practical temperatures.
Photochemical Initiation: The C-I bond can be cleaved by irradiation with ultraviolet (UV) or visible light. nih.govnih.gov This process can occur directly or be mediated by a photocatalyst that absorbs the light and facilitates the electron transfer process. nih.gov
Electrochemical Initiation: Mildly reductive electrochemical conditions can be used to transfer an electron to the C-I bond, leading to its fragmentation and the formation of the alkyl radical. rsc.orgrsc.org
Chemical Initiation: Radical initiators are compounds that readily decompose into radicals, which then start a chain reaction.
Once the initial carbon-centered radical is formed from this compound, it can participate in radical chain reactions. These processes typically consist of three distinct stages: initiation, propagation, and termination. byjus.com
Initiation: The reaction begins with the generation of radicals. This can be the homolytic cleavage of the C-I bond itself by light or heat, or the decomposition of a dedicated radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide. pressbooks.pubacs.org The initiator radical then abstracts the iodine atom from this compound to produce the key alkyl radical.
Propagation: The generated alkyl radical reacts with another molecule to form a new product and another radical species, thus propagating the chain. A classic example is the Giese reaction, where the alkyl radical adds to an electron-deficient alkene. nih.govacs.org The resulting radical adduct can then abstract an iodine atom from another molecule of this compound, forming the final product and regenerating the alkyl radical to continue the cycle.
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. byjus.com
| Initiator | Typical Activation Method | Notes |
|---|---|---|
| Azobisisobutyronitrile (AIBN) | Thermal (65-85 °C) or UV light | Decomposes to release nitrogen gas, which drives the reaction forward. |
| Benzoyl Peroxide | Thermal (80-100 °C) | The O-O bond is weak and cleaves to form benzoyloxy radicals. |
| tert-Butyl hydroperoxide (t-BuOOH) | Thermal or with a redox co-initiator | Can be used in a variety of radical processes. acs.org |
| Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) | Visible light | Acts as a radical initiator and chain transfer agent in catalyst-free Giese additions. nih.gov |
Anchimeric Assistance and Neighboring Group Participation in Iodinated Cyclohexyl Systems
Mechanistic Principles of Iodine as a Neighboring Group
Neighboring group participation is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. issp.ac.ru In the case of iodinated cyclohexyl systems, the iodine atom, possessing lone pairs of electrons, can act as an internal nucleophile. During solvolysis reactions, where a leaving group departs from a carbon atom, the iodine atom on an adjacent carbon can attack the developing positive charge.
This intramolecular attack leads to the formation of a bridged, cyclic intermediate known as an iodonium ion. dntb.gov.ua This three-membered ring structure is a key feature of anchimeric assistance by iodine. The formation of this stable intermediate provides a lower energy pathway compared to the direct formation of a carbocation, thus accelerating the reaction rate.
Comparative Kinetic Studies of Stereo-isomeric Cyclohexyl Iodides (e.g., trans- vs. cis-2-iodocyclohexyl brosylate)
The stereochemical arrangement of the iodine atom and the leaving group on the cyclohexane (B81311) ring is critical for the manifestation of anchimeric assistance. Comparative kinetic studies of diastereomeric cyclohexyl iodides provide compelling evidence for this phenomenon. A classic example is the acetolysis of trans- and cis-2-iodocyclohexyl brosylate.
For anchimeric assistance to occur effectively, the neighboring group must be positioned anti-periplanar to the leaving group. In the chair conformation of a cyclohexane ring, this corresponds to a diaxial arrangement of the iodine and the leaving group. The trans-isomer can readily adopt a conformation where both the iodine and the brosylate group are in axial positions, facilitating the backside attack of the iodine to form the bridged iodonium ion.
In contrast, the cis-isomer cannot achieve a conformation where both the iodine and the brosylate are simultaneously in axial positions. One will always be axial while the other is equatorial. This unfavorable stereochemistry precludes the intramolecular backside attack necessary for the formation of the iodonium ion intermediate. Consequently, the cis-isomer reacts through a much slower, unassisted pathway, likely an SN1 or SN2 reaction with the solvent.
The difference in reaction rates is substantial. Experimental data has shown that the acetolysis of trans-2-iodocyclohexyl acrylate is 670 times faster than that of its cis-isomer. This significant rate enhancement is a direct consequence of the anchimeric assistance provided by the iodine atom in the trans configuration.
Table 1: Relative Rates of Acetolysis for Cis and Trans Isomers
| Compound | Relative Rate of Acetolysis |
| cis-2-iodocyclohexyl acrylate | 1 |
| trans-2-iodocyclohexyl acrylate | 670 |
This interactive table is based on the data presented in the text.
Trapping of Bridged Iodonium Ion Intermediates
Further evidence for the existence of the bridged iodonium ion intermediate comes from trapping experiments. In these experiments, a potent nucleophile is added to the reaction mixture with the aim of intercepting and reacting with the proposed intermediate. If the iodonium ion is indeed formed, the added nucleophile will compete with the solvent and other nucleophiles present, leading to the formation of a characteristic "trapped" product.
While specific trapping experiments for the solvolysis of "Ethyl 2-(4-iodocyclohexyl)acetate" itself are not extensively documented in readily available literature, the principle has been demonstrated in related systems. For instance, in the solvolysis of other 2-halocyclohexyl derivatives, the addition of external nucleophiles such as azide or bromide ions has been shown to yield products incorporating these nucleophiles, consistent with the opening of a bridged halonium ion intermediate.
The stereochemistry of the trapped product is also a key indicator. The external nucleophile will attack the bridged iodonium ion from the side opposite to the iodine bridge, resulting in a trans product. This stereochemical outcome is a hallmark of the neighboring group participation mechanism and provides strong support for the transient existence of the cyclic iodonium ion.
Computational Probes of Transition State Structures and Energetics for Anchimeric Assistance
In recent years, computational chemistry has become an invaluable tool for elucidating reaction mechanisms, including those involving anchimeric assistance. Density Functional Theory (DFT) and other high-level computational methods can be used to model the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products.
For the anchimeric assistance by iodine in cyclohexyl systems, computational studies can be employed to:
Model the structure of the bridged iodonium ion intermediate: These calculations can confirm the three-membered ring structure and provide precise bond lengths and angles.
Calculate the energy of the transition state for the formation of the iodonium ion: By comparing the energy of this transition state to the energy of the transition state for an unassisted reaction, the degree of rate enhancement due to anchimeric assistance can be quantified.
Analyze the electronic structure of the transition state: This can provide insights into the nature of the bonding interactions between the iodine atom and the carbon center undergoing substitution.
Investigate the conformational requirements for anchimeric assistance: Computational models can be used to explore the energy differences between various chair and boat conformations of the cyclohexyl ring and to determine which conformations are most favorable for the neighboring group participation to occur.
While specific computational studies on "this compound" are not widely reported, the principles derived from computational analyses of similar iodinated organic molecules are applicable. These studies consistently show a significant stabilization of the transition state through the participation of the neighboring iodine atom, corroborating the experimental kinetic data and mechanistic proposals.
Derivatization and Synthetic Applications of Ethyl 2 4 Iodocyclohexyl Acetate As a Building Block
Construction of Complex Polycyclic and Heterocyclic Scaffolds
The presence of a reactive carbon-iodine bond and the ethyl acetate (B1210297) side chain on the cyclohexane (B81311) ring makes ethyl 2-(4-iodocyclohexyl)acetate a versatile precursor for the synthesis of various polycyclic and heterocyclic systems. The iodine atom can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions, while the ester group can be used to form lactones or be incorporated into larger ring systems.
Intramolecular Cyclization Reactions:
Intramolecular reactions offer a direct route to bicyclic compounds. For instance, hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by activation, could enable an intramolecular SN2 reaction where the carboxylate attacks the carbon bearing the iodine, leading to the formation of a bicyclic lactone. The stereochemistry of the starting material would dictate the stereochemistry of the resulting bicyclic product.
Synthesis of Heterocycles:
This compound can be employed in the synthesis of various heterocyclic scaffolds, which are prominent in many biologically active compounds. researchgate.net For example, reaction with a nitrogen-based binucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, could lead to the formation of nitrogen-containing heterocyclic rings. The initial substitution of the iodine atom followed by a subsequent cyclization involving the ester group can afford complex heterocyclic systems.
A plausible synthetic route to a quinazolinone derivative, a common scaffold in medicinal chemistry, could involve the reaction of this compound with 2-aminobenzamide. nih.gov The initial step would be a nucleophilic substitution of the iodine by the amino group, followed by an intramolecular cyclization to form the quinazolinone ring.
| Reactant | Product Scaffold | Reaction Type |
| Internal Nucleophile (e.g., from hydrolyzed ester) | Bicyclic Lactone | Intramolecular SN2 |
| Hydrazine derivatives | Pyrazolidinone derivatives | Nucleophilic Substitution/Cyclization |
| 2-Aminobenzamide | Quinazolinone derivatives | Nucleophilic Substitution/Cyclization |
| Thiourea | Thiazine derivatives | Nucleophilic Substitution/Cyclization |
This table presents plausible transformations based on the known reactivity of the functional groups.
Transformations of the Ethyl Ester Moiety (e.g., hydrolysis, transesterification)
The ethyl ester group in this compound provides a handle for further molecular modifications, most commonly through hydrolysis or transesterification.
Hydrolysis:
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(4-iodocyclohexyl)acetic acid, is a fundamental transformation. This is typically achieved under acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate that can be used in amide bond formations, converted to acid chlorides, or participate in other reactions specific to carboxylic acids.
Transesterification:
Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comorganic-chemistry.org The choice of alcohol determines the resulting ester. For instance, using a larger, more complex alcohol can introduce significant structural diversity. The reaction is often driven to completion by using the alcohol as the solvent. nih.gov
| Alcohol | Catalyst | Product |
| Methanol | Acid or Base | Mthis compound |
| Isopropanol | Acid or Base | Isopropyl 2-(4-iodocyclohexyl)acetate |
| Benzyl alcohol | Acid or Base | Benzyl 2-(4-iodocyclohexyl)acetate |
| Ethylene glycol | Acid or Base | 2-Hydroxythis compound |
This table provides examples of potential transesterification reactions.
Supercritical conditions can also be employed for transesterification, sometimes eliminating the need for a catalyst. researchgate.net
Stereoselective Introduction of Additional Functionalities onto the Cyclohexyl Ring
The stereochemistry of the cyclohexyl ring is crucial for the biological activity of many molecules. The introduction of new functional groups in a stereoselective manner is therefore a key aspect of its synthetic utility. Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.cominflibnet.ac.in
For instance, if the iodine atom is eliminated to form a cyclohexene (B86901) intermediate, subsequent reactions such as epoxidation or dihydroxylation would be influenced by the bulky ethyl acetate group, leading to the preferential formation of one diastereomer. The choice of reagents and reaction conditions plays a critical role in controlling the stereoselectivity of these transformations.
| Reaction | Reagents | Potential Outcome | Stereochemical Influence |
| Epoxidation (on a derived cyclohexene) | m-CPBA | Stereoselective formation of an epoxide | The ethyl acetate group directs the reagent to the opposite face. |
| Dihydroxylation (on a derived cyclohexene) | OsO4 | Stereoselective formation of a diol | The ethyl acetate group directs the reagent to the opposite face. |
| Catalytic Hydrogenation (on a derived cyclohexene) | H2, Pd/C | Stereoselective formation of the cis-product | Adsorption onto the catalyst surface is directed by the existing substituent. |
This table illustrates potential stereoselective reactions on a derivative of the title compound.
Application in Total Synthesis and Natural Product Analogue Design
Natural products and their analogues are a significant source of new therapeutic agents. nih.govpsu.edu The substituted cyclohexane motif is present in numerous biologically active natural products. This compound, as a versatile building block, has the potential to be a key intermediate in the synthesis of such molecules.
While no direct total synthesis employing this specific iodo-compound has been prominently reported, the closely related analogue, 2-(4-aminocyclohexyl)-ethyl acetate, is a key intermediate in the synthesis of dopamine (B1211576) receptor ligands like cariprazine. google.com This highlights the importance of the 2-(cyclohexyl)acetate scaffold in medicinal chemistry.
The synthetic utility of this compound lies in its ability to be converted into a variety of intermediates. For example, the iodo group can be replaced with an amino group, a hydroxyl group, or a carbon-based substituent through nucleophilic substitution or cross-coupling reactions. These transformations would provide access to a wide range of substituted cyclohexane building blocks for the design and synthesis of natural product analogues. nih.govunina.it The synthesis of such analogues often involves the systematic modification of a lead structure to improve its biological activity or pharmacokinetic properties.
The combination of the modifiable ester function and the reactive iodo group on a conformationally well-defined cyclohexane ring makes this compound a promising starting material for the construction of complex and potentially bioactive molecules.
Advanced Spectroscopic and Computational Characterization of Ethyl 2 4 Iodocyclohexyl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2-(4-iodocyclohexyl)acetate in solution. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the molecular framework and the spatial arrangement of atoms.
Elucidation of Stereochemistry and Conformational Preferences
The stereochemistry of this compound is primarily determined by the orientation of the substituents on the cyclohexane (B81311) ring. The compound can exist as cis and trans isomers. In the most stable chair conformation, the bulky ethyl acetate (B1210297) and iodo substituents will preferentially occupy equatorial positions to minimize steric strain. lumenlearning.com
Nuclear Overhauser Effect (NOE) studies are pivotal in distinguishing between these isomers and determining their preferred conformations. For the trans isomer, irradiation of the axial protons on the cyclohexane ring would show an NOE enhancement to other axial protons, while for the cis isomer, different NOE patterns would be observed. The proton chemical shifts are also indicative of the substituent's orientation; axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. libretexts.org The coupling constants (³JHH) between adjacent protons, governed by the Karplus relationship, can further confirm the dihedral angles and thus the chair conformation of the ring. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for trans-Ethyl 2-(4-iodocyclohexyl)acetate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| H (C-I) | 4.0 - 4.5 | m | - |
| H (C-CH₂) | 1.8 - 2.2 | m | - |
| CH₂ (ester) | 2.2 - 2.4 | d | J = 6-8 |
| CH₂ (ethyl) | 4.1 - 4.3 | q | J = 7.1 |
| CH₃ (ethyl) | 1.2 - 1.4 | t | J = 7.1 |
| Cyclohexyl H (axial) | 1.0 - 1.5 | m | - |
| Cyclohexyl H (equatorial) | 1.6 - 2.0 | m | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Dynamic NMR for Conformational Equilibria
The cyclohexane ring in this compound is not static but undergoes rapid chair-chair interconversion at room temperature. Dynamic NMR spectroscopy, by varying the temperature, allows for the study of this conformational equilibrium. sikhcom.net At lower temperatures, the rate of ring flipping slows down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of the two conformers.
By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for the ring flip can be determined. For monosubstituted cyclohexanes, this barrier is typically around 10-11 kcal/mol. acs.org The relative integration of the signals for the two conformers at low temperatures can be used to determine the conformational free energy difference (A-value) for the iodo and ethyl acetate substituents, providing a quantitative measure of their preference for the equatorial position. lumenlearning.com
Mass Spectrometry-Based Techniques for Reaction Monitoring and Mechanistic Insights
Mass spectrometry (MS) is a powerful technique for the characterization of this compound and for monitoring its formation during chemical reactions. Techniques such as Electrospray Ionization (ESI) and nano-Electrospray Ionization (nanoESI) are particularly useful for observing reaction intermediates and products in real-time. nist.gov
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. However, due to the lability of the carbon-iodine bond, this peak may be weak or absent. The most prominent peaks in the spectrum would likely correspond to characteristic fragmentation patterns.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Description |
| 284 | [C₁₀H₁₇IO₂]⁺ | Molecular Ion |
| 157 | [C₁₀H₁₇O₂]⁺ | Loss of Iodine radical |
| 127 | I⁺ | Iodine cation |
| 239 | [C₈H₁₂IO]⁺ | Loss of ethoxy group |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Note: These are predicted m/z values for the most common isotopes.
By coupling a mass spectrometer to a reaction vessel, the progress of the synthesis of this compound can be continuously monitored. This allows for the optimization of reaction conditions and provides valuable mechanistic insights by identifying transient intermediates.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.orgnih.gov The analysis of the vibrational spectrum of this compound can confirm the presence of its key functional groups.
The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1730-1750 cm⁻¹. Other significant bands would include the C-O stretching vibrations of the ester at 1000-1300 cm⁻¹ and the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C stretching vibrations of the cyclohexane ring and the C-I stretch would be expected to give rise to strong Raman signals.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 |
| C=O stretch (ester) | 1730-1750 | 1730-1750 (weak) |
| C-O stretch (ester) | 1000-1300 | 1000-1300 |
| C-I stretch | 500-600 | 500-600 (strong) |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
While no crystal structure for this compound is currently available in the public domain, X-ray crystallography would be the definitive method for determining its precise three-dimensional structure in the solid state. If suitable crystals can be obtained, this technique would provide accurate bond lengths, bond angles, and torsional angles.
Based on studies of similar substituted cyclohexyl acetates, it is expected that the cyclohexane ring would adopt a chair conformation in the crystal lattice. uomphysics.net The orientation of the ethyl acetate and iodo substituents would be determined by the packing forces within the crystal. For the trans isomer, it is highly probable that both substituents would be in equatorial positions to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole interactions and van der Waals forces.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of molecules like this compound. These calculations can provide valuable insights that complement experimental data.
DFT calculations can be used to:
Determine the most stable conformation: By calculating the energies of different conformers (e.g., chair with axial or equatorial substituents, twist-boat), the most stable geometry can be identified. nih.gov
Predict spectroscopic properties: NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic parameters can be calculated and compared with experimental data to confirm structural assignments.
Analyze electronic structure: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential can be calculated to understand the molecule's reactivity. For instance, the calculated partial charges on the atoms can indicate sites susceptible to nucleophilic or electrophilic attack.
Model reaction mechanisms: The transition states and reaction pathways for the formation or subsequent reactions of this compound can be investigated to provide a deeper understanding of the reaction mechanism. rutgers.edu
Density Functional Theory (DFT) Studies of Bond Strengths and Reaction Energetics
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in organic chemistry for predicting molecular properties and reaction mechanisms. numberanalytics.comyoutube.com For this compound, DFT calculations are instrumental in understanding the inherent strengths of its chemical bonds and the energetic profiles of its potential reactions.
DFT methods, which balance computational cost with accuracy, are employed to calculate key energetic parameters. nih.gov By selecting an appropriate functional and basis set, researchers can model the electronic environment of the molecule with high fidelity. For halogenated hydrocarbons, functionals that incorporate dispersion corrections are often crucial for obtaining accurate results. rsc.org
Bond Dissociation Energies (BDEs)
A primary application of DFT in the study of this compound is the calculation of bond dissociation energies (BDEs), particularly for the carbon-iodine (C-I) bond. The BDE is a critical indicator of the bond's stability and the energy required for homolytic cleavage. This information is vital for predicting the molecule's behavior in various chemical environments, including its susceptibility to radical-mediated reactions.
A typical DFT study would involve geometry optimization of the parent molecule and the resulting radical fragments (the 4-(2-ethoxy-2-oxoethyl)cyclohexyl radical and an iodine radical). The difference in their electronic energies, with appropriate thermal corrections, yields the BDE.
Table 1: Calculated Bond Dissociation Energies for this compound using DFT
| Bond | DFT Functional | Basis Set | Calculated BDE (kcal/mol) |
| C-I | B3LYP-D3(BJ) | def2-TZVP | 52.8 |
| C-H (axial, C4) | B3LYP-D3(BJ) | def2-TZVP | 96.5 |
| C-H (equatorial, C4) | B3LYP-D3(BJ) | def2-TZVP | 98.2 |
| C-C (ring) | B3LYP-D3(BJ) | def2-TZVP | 85.1 |
Note: The data in this table is illustrative and represents typical values that would be obtained from such DFT calculations. The choice of functional and basis set significantly influences the results. rsc.org
Reaction Energetics
Ab Initio Methods for Mechanistic Pathway Refinement
While DFT is highly efficient, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can offer a higher level of accuracy for refining reaction mechanisms. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but can be crucial for validating DFT results and for systems where electron correlation effects are particularly important.
For this compound, ab initio calculations can be used to meticulously refine the transition state geometries and energies for complex reaction pathways. This is particularly relevant for understanding subtle stereochemical outcomes or competitive reaction pathways that might be energetically very close.
Transition State Analysis
A key aspect of mechanistic refinement is the precise characterization of transition states. Ab initio methods can provide highly accurate geometries for these transient species. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 2: Comparison of Activation Energies for an SN2 Reaction of this compound with Cyanide
| Computational Method | Basis Set | Activation Energy (kcal/mol) |
| DFT (B3LYP) | 6-311+G(d,p) | 15.2 |
| MP2 | 6-311+G(d,p) | 16.5 |
| CCSD(T) | cc-pVTZ | 16.1 |
Note: This table provides a representative comparison of activation energies calculated with different levels of theory. The CCSD(T) method is often considered the "gold standard" for its high accuracy.
The insights from these refined calculations can be critical in understanding the reactivity of iodoalkanes in various chemical transformations, including those of industrial or biological relevance. rsc.org
Molecular Dynamics Simulations for Conformational Space Exploration
The cyclohexane ring in this compound is not static; it exists in a dynamic equilibrium of different conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape over time. nih.govbenthamdirect.com By simulating the atomic motions of the molecule, MD provides insights into its flexibility, preferred shapes, and the energetic barriers between different conformations. nih.govnih.gov
Conformational Isomers
The primary conformational isomers of the cyclohexyl ring are the chair, boat, and twist-boat forms. For substituted cyclohexanes like this compound, the substituents (the iodo group and the ethyl acetate group) can occupy either axial or equatorial positions in the chair conformation. The relative stability of these conformers is crucial as it can significantly influence the molecule's reactivity and physical properties.
MD simulations, using a suitable force field (a set of parameters that describes the potential energy of the system), can model the time evolution of the molecule's geometry. rsc.orgnih.gov These simulations can reveal the populations of different conformers and the rates of interconversion between them.
Table 3: Conformational Analysis of this compound from a 100 ns Molecular Dynamics Simulation
| Conformation (Chair form) | Substituent Positions | Relative Population (%) | Average C-I Bond Length (Å) |
| cis-1,4 | I (axial), CH₂COOEt (equatorial) | 15 | 2.16 |
| cis-1,4 | I (equatorial), CH₂COOEt (axial) | 5 | 2.14 |
| trans-1,4 | I (equatorial), CH₂COOEt (equatorial) | 78 | 2.15 |
| trans-1,4 | I (axial), CH₂COOEt (axial) | 2 | 2.17 |
Note: This table presents hypothetical results from an MD simulation, illustrating the expected preference for equatorial substitution to minimize steric hindrance.
The results from MD simulations can be used to generate a Ramachandran-like plot for the dihedral angles of the cyclohexane ring, providing a visual representation of the accessible conformational space. This detailed understanding of the molecule's dynamic behavior is essential for interpreting experimental data and for designing new molecules with specific three-dimensional structures.
Emerging Research Frontiers and Prospective Applications
Integration of Ethyl 2-(4-iodocyclohexyl)acetate in Supramolecular Chemistry
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The iodine atom in this compound is a key feature for its potential integration into this field, primarily through an interaction known as halogen bonding.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The iodine atom in this compound, being large and polarizable, can act as a potent halogen bond donor. This capability could be harnessed to direct the self-assembly of complex supramolecular architectures.
Potential Supramolecular Applications:
Crystal Engineering: By co-crystallizing with suitable halogen bond acceptors (e.g., pyridines, carboxylates), the compound could be used to construct predictable and robust crystalline networks with desired topologies and properties.
Host-Guest Systems: The iodocyclohexyl moiety could be incorporated into larger host molecules, where the iodine atom acts as a recognition site for binding anionic or neutral guest species within a cavity.
Liquid Crystals: The defined directionality of halogen bonding could be employed to induce or stabilize specific phases in liquid crystalline materials, where the cyclohexyl ring provides a common structural motif.
| Interaction Type | Potential Role of this compound | Resulting Supramolecular Structure |
| Halogen Bonding | Acts as a halogen bond donor via the iodine atom. | Controlled assembly of crystal lattices, molecular capsules, and polymers. |
| Hydrogen Bonding | The ester carbonyl group can act as a hydrogen bond acceptor. | Formation of extended networks in concert with halogen bonding. |
| Host-Guest Chemistry | Can be integrated into macrocyclic hosts for molecular recognition. | Selective binding of specific guest molecules. |
Development of Bio-conjugation Strategies Utilizing the Iodine Moiety
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is essential for developing diagnostics, therapeutics, and research tools. The carbon-iodine bond in this compound offers a unique handle for such applications, particularly through its conversion to a hypervalent iodine state.
Hypervalent iodine reagents have recently gained prominence as powerful tools for the late-stage functionalization of peptides and proteins under mild, biocompatible conditions. nih.gov These reagents can achieve high chemo- and site-selectivity, often targeting less common amino acid residues like tyrosine. nih.gov
A prospective strategy involves the in situ oxidation of the iodo-group in this compound to a hypervalent iodine(III) species. This activated intermediate could then react selectively with nucleophilic residues on a protein's surface.
Key Research Directions:
Tyrosine-Specific Labeling: Hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), have been shown to react specifically with tyrosine residues to form stable bioconjugates. nih.gov A similar strategy could be developed using an activated form of this compound to label proteins, enabling the attachment of probes, drugs, or imaging agents.
Thiol-Reactive Probes: While many bioconjugation methods target cysteine's thiol group, iodine-based reagents offer alternative pathways. nih.gov The development of iodinated compounds for thiol modification can provide tools with different stability and reactivity profiles compared to traditional maleimide-based reagents. nih.gov
| Target Residue | Potential Reagent Type | Advantage |
| Tyrosine | Hypervalent Iodine(III) derivative | High site-selectivity, stable conjugate, reaction under physiological conditions. nih.gov |
| Cysteine | Iodoacetyl derivative (functionalized ester) | Alternative to maleimides, potentially different stability profile. thermofisher.com |
| Histidine | Iodo-based electrophilic reagents | Potential for selective modification under controlled pH. |
Sustainable Synthesis and Catalysis in Reactions of Iodinated Cyclohexyl Compounds
The principles of green chemistry—promoting the use of non-toxic, renewable, and efficient chemical processes—are increasingly important. Research into the synthesis and reactions of iodinated compounds is aligning with these goals by focusing on catalysis and the use of environmentally benign solvents.
Molecular iodine (I₂) itself is an inexpensive and low-toxicity catalyst for a range of organic transformations. Recent advancements have demonstrated that iodine can effectively catalyze reactions in water, a green solvent, to produce complex molecules with high atom economy. rsc.org
Frontiers in Sustainable Chemistry:
Iodine-Catalyzed Reactions in Water: Developing methods to perform reactions with this compound in aqueous media would significantly reduce the reliance on volatile organic solvents. Iodine catalysis can facilitate oxidative annulation and other C-C and C-heteroatom bond-forming reactions in water. rsc.org
Recyclable Hypervalent Iodine Reagents: A major drawback of stoichiometric hypervalent iodine reagents is the generation of an iodoarene byproduct. nih.gov To address this, research is focused on developing polymer-supported or otherwise recyclable hypervalent iodine reagents. nih.govrsc.org This approach allows for the easy separation of the reagent after the reaction and its re-oxidation for subsequent use, minimizing waste.
Catalytic Use of Iodine Precursors: Instead of preparing hypervalent iodine compounds separately, modern methods use a catalytic amount of an iodo-precursor (like an iodoarene) which is continuously oxidized to the active hypervalent state in situ by a terminal oxidant, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). rsc.orgbeilstein-journals.org
Exploration of New Reactivity Modes and Tandem Reactions
Tandem reactions, or cascade reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. These reactions are highly efficient, minimizing steps, solvent use, and waste. The unique electronic properties of the carbon-iodine bond make iodinated compounds like this compound excellent candidates for designing novel tandem sequences.
Hypervalent iodine reagents are well-known for mediating oxidative tandem reactions. nih.gov For instance, they can initiate a sequence involving the oxidation of a substrate followed by cyclization or rearrangement. nih.govresearchgate.net
Prospective Tandem Reactions:
Oxidation/Cyclization Sequences: The iodine moiety could be oxidized to a hypervalent state to act as an internal oxidant. This could trigger the cyclization of a tethered functional group onto the cyclohexyl ring or a neighboring molecule. A tandem C-H oxidation/cyclization/rearrangement has been used to construct complex polycyclic skeletons efficiently. nih.govresearchgate.net
Michael Addition/Oxidation: Enolates generated from a Michael addition can be trapped by an electrophilic hypervalent iodine reagent to achieve α,β-difunctionalization of α,β-unsaturated carbonyl compounds in one pot. rsc.org
Radical-Mediated Reactions: The C-I bond is relatively weak and can be cleaved under photochemical or radical-initiating conditions to generate a cyclohexyl radical. nih.gov This radical could then participate in tandem addition or cyclization reactions, offering a reactivity mode distinct from ionic pathways.
| Tandem Reaction Class | Initiator/Mediator | Potential Transformation of Iodinated Cyclohexyl Compounds |
| Oxidative Cyclization | Hypervalent Iodine(III)/(V) Reagent | Formation of bicyclic or polycyclic structures from functionalized precursors. nih.govnih.gov |
| Addition/Functionalization | Hypervalent Iodine(III) Reagent | α,β-difunctionalization of Michael acceptors. rsc.org |
| Radical Cascade | UV light / Radical Initiator | Formation of complex carbocycles via radical addition and cyclization. nih.gov |
| Coupling/Cyclization | Transition Metal Catalyst | One-pot synthesis of fused ring systems via cross-coupling followed by intramolecular cyclization. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(4-iodocyclohexyl)acetate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example, a precursor like Ethyl 2-(4-oxocyclohexyl)acetate (CAS 58012-34-3) can undergo iodination using iodine sources (e.g., KI/NaI) under acidic or catalytic conditions. Optimization includes:
- Catalyst selection : Transition metals (e.g., Pd/C) for hydrogenation steps .
- Temperature control : Low temperatures (-78°C) to prevent side reactions in halogenation .
- Solvent systems : Tetrahydrofuran (THF) or dichloromethane for polar intermediates .
Q. What characterization techniques are essential for verifying the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm cyclohexyl and ester group connectivity .
- Mass spectrometry (GC-MS) : To detect molecular ion peaks and fragmentation patterns (e.g., m/z for iodine-containing fragments) .
- Infrared (IR) spectroscopy : C=O ester stretch (~1740 cm) and C-I bond vibrations (~500 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data for iodinated cyclohexane derivatives?
- Methodological Answer :
Cross-validate techniques : Combine X-ray crystallography (e.g., SHELXL refinement) with DFT calculations to reconcile bond-length discrepancies .
Dynamic NMR analysis : Probe conformational mobility of the cyclohexyl ring, which may cause splitting in H NMR .
Isotopic labeling : Use I/I isotopic substitution to isolate vibrational modes in IR/Raman spectra .
- Case Study : resolved a 0.05 Å discrepancy in C-I bond lengths using SHELXL refinement (R = 0.0464) .
Q. What strategies mitigate steric hindrance during iodination of Ethyl 2-(4-substituted cyclohexyl)acetate derivatives?
- Methodological Answer :
- Steric shielding : Introduce bulky protecting groups (e.g., tert-butyl) on adjacent positions to direct iodination to the 4-position .
- Microwave-assisted synthesis : Accelerate reaction kinetics to overcome steric barriers .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro or bromo analogs?
- Methodological Answer :
- Electronic effects : The C-I bond’s lower bond dissociation energy (vs. C-Cl/C-Br) facilitates oxidative addition in Pd-catalyzed couplings .
- Side reactions : Iodide may act as a leaving group in nucleophilic substitutions, requiring careful control of stoichiometry .
Crystallography & Structural Analysis
Q. What crystallographic software (e.g., SHELX) is recommended for resolving disordered cyclohexyl rings in this compound?
- Methodological Answer :
- SHELXT : For automated space-group determination and initial structure solution .
- SHELXL : Refine anisotropic displacement parameters and model ring puckering using restraints (e.g., DFIX, FLAT) .
- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder .
- Case Study : achieved a final R = 0.0464 for a similar ethyl acetate derivative using SHELXL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
